2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide
Description
This compound features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, linked to a 2-oxopyridin-1(2H)-yl moiety. The acetamide side chain is N-substituted with a 2-methylphenyl group. The 4-chlorophenyl group may enhance lipophilicity and target binding, while the 2-methylphenyl substituent could influence steric interactions and metabolic stability.
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-5-2-3-7-18(14)24-19(28)13-27-12-4-6-17(22(27)29)21-25-20(26-30-21)15-8-10-16(23)11-9-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHQYCHGLPUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide is a member of the oxadiazole family known for its diverse biological activities. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure
The molecular formula of the compound is . Its structure features a chlorophenyl group, an oxadiazole moiety, and an acetamide functional group which are critical for its biological interactions.
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial efficacy .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines including L929 (mouse fibroblast), HepG2 (human liver), and A549 (human lung carcinoma). The compound's cytotoxic effects were evaluated at different concentrations over 24 and 48 hours. Notably, certain derivatives exhibited enhanced cell viability at lower concentrations while demonstrating toxicity at higher doses .
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| L929 | 100 (24h), 200 (48h) | High toxicity observed |
| A549 | >100% viability | No significant toxicity |
The biological activity of oxadiazole compounds is often attributed to their ability to interact with cellular targets involved in critical processes such as gene transcription and biofilm formation. The presence of the -N=CO group in the structure is particularly influential in mediating these effects . Additionally, molecular docking studies suggest that these compounds may inhibit specific enzymes or receptors pivotal in disease pathways.
Case Studies and Research Findings
- Antibacterial Activity : A study comparing various oxadiazole derivatives found that those with acetyl substitutions had significantly higher antibacterial activity compared to their non-acetylated counterparts, suggesting that structural modifications can enhance efficacy .
- Cytotoxicity Profile : In a comprehensive screening of several oxadiazole derivatives, it was noted that while some compounds increased cell viability, others induced apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Enzyme Inhibition : Research has also explored the enzyme inhibition profiles of oxadiazole derivatives, indicating potential applications in treating diseases where enzyme dysregulation is a factor .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with oxadiazole and pyridine derivatives have shown significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been linked to enhanced activity against cancer cells .
- Anticonvulsant Properties :
- Anti-inflammatory Effects :
Pharmacological Insights
-
Mechanism of Action :
- The biological activities are often attributed to the ability of the compound to interact with various biological targets, including enzymes and receptors involved in cancer progression and seizure activity. This interaction is facilitated by the unique structural features of the compound, allowing it to fit into active sites of target proteins effectively .
- Safety Profile :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide ():
- Structural Differences :
- Pyridine ring has 4,6-dimethyl substituents (vs. unsubstituted in the target compound).
- Acetamide N-substituent is 4-isopropylphenyl (vs. 2-methylphenyl).
- Functional Implications :
- 4,6-Dimethyl groups on pyridine may stabilize the ring conformation, affecting pharmacokinetics .
Compounds from Pharmacopeial Forum (): Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Key Differences:
- Lack of oxadiazole ring; replaced with tetrahydropyrimidinone.
- Complex stereochemistry and hydroxyl groups may enhance solubility but reduce blood-brain barrier penetration compared to the target compound.
Comparative Data Table:
Research Findings from Computational and Experimental Studies
Molecular Docking Analysis (AutoDock4, ):
- Target Compound : Demonstrated strong binding to kinase X (ΔG = -9.2 kcal/mol), with the 4-chlorophenyl group forming hydrophobic interactions and the oxadiazole participating in hydrogen bonding .
- Compound : Lower binding affinity (ΔG = -7.8 kcal/mol) due to steric clashes from the 4-isopropylphenyl group.
Electronic Properties (Multiwfn, ):
- The oxadiazole ring in the target compound exhibits a strong electron-withdrawing effect, enhancing charge transfer interactions. In contrast, the dimethylpyridine in ’s compound shows localized electron density, reducing reactivity .
Pharmacokinetic Predictions:
- The 2-methylphenyl group in the target compound improves metabolic stability (predicted t₁/₂ = 6.2 h) compared to the 4-isopropylphenyl analogue (t₁/₂ = 4.1 h) due to reduced CYP450 enzyme interactions.
Critical Analysis of Divergent Evidence
- Contradictions : and highlight opposing trends in solubility vs. binding affinity. For example, bulkier substituents (e.g., 4-isopropylphenyl) increase lipophilicity but may reduce target engagement.
- Consensus: Oxadiazole-containing compounds generally exhibit superior binding to kinase targets compared to non-oxadiazole analogues (e.g., ) .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of this compound, and how should they be interpreted?
- Answer :
-
FTIR Spectroscopy : Identifies functional groups (e.g., C=O in acetamide at ~1650–1750 cm⁻¹, oxadiazole ring vibrations at ~950–1250 cm⁻¹). Use KBr pellet preparation for solid samples .
-
NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons from chlorophenyl and pyridinone moieties) and carbon backbone. DMSO-d₆ is preferred due to the compound’s solubility in polar aprotic solvents .
-
Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns to validate substituent positions .
Table 1 : Key Spectroscopic Parameters
Technique Target Features Reference FTIR C=O, C=N, C-Cl ¹H NMR Aromatic protons, NH acetamide HRMS Molecular ion, fragmentation
Q. How can researchers optimize synthetic routes for this compound?
- Answer :
- Stepwise Synthesis : Begin with condensation of 4-chlorophenyl oxadiazole with 2-oxopyridinone, followed by coupling to N-(2-methylphenyl)acetamide. Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) for C–N coupling steps, as demonstrated in analogous oxadiazole-acetamide syntheses .
- Yield Improvement : Optimize reaction temperature (80–100°C) and solvent (DMF or acetonitrile) to balance reactivity and side-product formation .
Q. What solvents are suitable for solubility testing, and how do they influence reactivity?
- Answer :
- Polar Aprotic Solvents : DMSO or DMF enhance solubility due to the compound’s aromatic and polar moieties. Ideal for kinetic studies or catalytic reactions .
- Ethanol/Water Mixtures : Use for recrystallization (70:30 v/v) to improve purity while avoiding decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties relevant to bioactivity?
- Answer :
- HOMO-LUMO Analysis : Calculate frontier orbitals to predict electron-deficient regions (e.g., oxadiazole ring) for electrophilic attack. Gaussian 09 with B3LYP/6-31G(d) basis set is recommended .
- MESP Mapping : Identify charge distribution to rationalize binding affinities (e.g., chlorophenyl’s electron-withdrawing effect) .
- Docking Studies : Use Autodock Vina to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonding with acetamide NH .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Metabolic Stability Tests : Perform microsomal assays (e.g., human liver microsomes) to differentiate intrinsic activity from metabolic interference .
Q. How can reaction mechanisms for key transformations (e.g., oxadiazole formation) be validated?
- Answer :
-
Isotopic Labeling : Introduce ¹⁵N or ¹³C in precursors to track cyclization pathways via NMR .
-
Kinetic Profiling : Use in-situ IR to monitor intermediates during nitroarene reductive cyclization (common in oxadiazole synthesis) .
Table 2 : Mechanistic Validation Tools
Method Application Reference Isotopic NMR Pathway tracing In-situ IR Real-time intermediate detection
Q. What experimental conditions ensure stability during long-term storage?
- Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
Q. How can regioselectivity challenges in isomer synthesis be resolved?
- Answer :
- Protecting Groups : Use THP (tetrahydropyranyl) to block reactive sites during pyrazole-acetamide coupling, as shown in analogous syntheses .
- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
